2-Chloro-5-phenyl-1H-imidazole
Overview
Description
2-Chloro-5-phenyl-1H-imidazole is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a chlorine atom at the second position and a phenyl group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
For instance, some imidazoles inhibit the enzyme cytochrome P450 14α-demethylase, which plays a crucial role in the biosynthesis of sterols in fungi .
Mode of Action
Imidazoles typically work by inhibiting the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome p450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
The inhibition of cytochrome p450 14α-demethylase by imidazoles impacts the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of fungal cell membranes .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The inhibition of cytochrome p450 14α-demethylase by imidazoles leads to a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. The interaction between this compound and cytochrome P450 involves the binding of the imidazole nitrogen to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can influence gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, this compound can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to alter gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes . In terms of cellular metabolism, this compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the imidazole nitrogen to the heme iron of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction prevents the metabolism of various substrates, leading to altered metabolic pathways. Additionally, this compound can act as an inhibitor or activator of other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to DNA and affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to the inhibition of cytochrome P450 enzymes and subsequent accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the metabolism of various substrates, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by other enzymes, such as flavin-containing monooxygenases, resulting in the formation of hydroxylated and dechlorinated metabolites . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its distribution and localization . The accumulation of this compound in specific tissues, such as the liver and kidneys, is determined by the expression levels of these transporters and binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-amino-5-phenyl-1H-imidazole or 2-thio-5-phenyl-1H-imidazole.
Oxidation Products: Can include imidazole N-oxides.
Reduction Products: May result in partially or fully reduced imidazole derivatives.
Scientific Research Applications
2-Chloro-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Lacks the phenyl group, which can significantly alter its chemical properties and applications.
5-Phenyl-1H-imidazole:
2-Phenyl-1H-imidazole: Substituted at a different position, leading to different chemical behavior and applications.
Uniqueness: 2-Chloro-5-phenyl-1H-imidazole is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAGVOYWABQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648051 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227313-39-5 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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